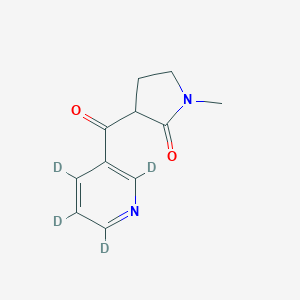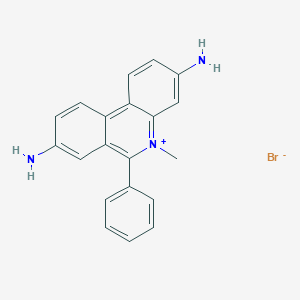
Dimidium bromide
Übersicht
Beschreibung
Dimidium bromide is a biochemical reagent . It is known to affect nucleic acid synthesis in many organisms, including tissue culture cells . It is used as a binding agent to natural DNA based on base-pair specificity . It is also used as a fluorescent probe for nucleic acid experiments . It appears as dark red crystals .
Molecular Structure Analysis
The molecular formula of Dimidium bromide is C₂₀H₁₈BrN₃ . Its molar mass is 380.31 g/mol .
Physical And Chemical Properties Analysis
Dimidium bromide appears as dark red crystals . It has a melting point of 230 °C . It is slightly soluble in water, but soluble in organic solvents such as chloroform, dichloromethane, and methanol .
Wissenschaftliche Forschungsanwendungen
Biochemical Assays
Lastly, Dimidium bromide is employed in various biochemical assays as a reagent that can bind to and alter the properties of biological molecules. This is useful in enzyme activity studies and other biochemical analyses.
Each of these applications of Dimidium bromide contributes to its importance in scientific research, offering diverse ways to explore and understand biological and chemical phenomena .
Wirkmechanismus
Target of Action
Dimidium bromide is a trypanocidal phenanthridinium compound . Its primary targets are nucleic acids, specifically DNA . It is known to affect nucleic acid synthesis in various organisms, including flagellate protozoa, bacteria, yeasts, and tissue culture cells . The lethal effect of dimidium bromide in amoebae seems to be cytoplasmic rather than nuclear constituents .
Mode of Action
Dimidium bromide is thought to exert its effects by intercalation of the drug molecules between adjacent base pairs of the DNA double helix . This intercalation inhibits the normal functioning of DNA, thereby affecting the synthesis of nucleic acids .
Biochemical Pathways
This disruption could potentially affect a wide range of downstream cellular processes that depend on the proper functioning of these genetic materials .
Pharmacokinetics
It is known that the compound is used as a biochemical reagent in life science research , suggesting that it has properties suitable for use in biological systems.
Result of Action
The result of dimidium bromide’s action is the inhibition of growth in certain organisms. For example, it has been shown to completely inhibit the growth of Ehrlich ascites tumour cells . In concentrations of dimidium bromide below 1 µg/ml, cells of both strains of amoebae divide three times before inhibition and death .
Action Environment
The action, efficacy, and stability of dimidium bromide can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture and light, and it is recommended to be stored at +2°C to +30°C . Furthermore, its action can be affected by the concentration of the drug used . .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKYEROIFEEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20566-69-2 (Parent) | |
| Record name | Dimidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimidium bromide | |
CAS RN |
518-67-2 | |
| Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimidium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMIDIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dimidium bromide exert its trypanocidal action?
A1: While the exact mechanism is still under investigation, research suggests that dimidium bromide interacts with DNA through intercalation. [] This interaction disrupts vital cellular processes, including DNA replication and transcription, ultimately leading to the death of trypanosomes. []
Q2: Is there a difference in response to dimidium bromide between different Amoeba strains?
A2: Yes, research has shown that Amoeba discoides exhibits a higher tolerance to dimidium bromide compared to some strains of Amoeba proteus. [] This difference is attributed to the presence of cytoplasmic DNA-containing bodies in A. discoides, which might play a role in mitigating the effects of the drug. []
Q3: What is the molecular formula and weight of dimidium bromide?
A3: The molecular formula of dimidium bromide is C20H18BrN3. Its molecular weight is 392.3 g/mol. []
Q4: What spectroscopic data is available for characterizing dimidium bromide?
A4: Researchers have used 13C Nuclear Magnetic Resonance (NMR) spectroscopy to assign the chemical shifts of dimidium bromide and its analogs in solution. [] This data aids in structural characterization and understanding the behavior of the molecule in different environments.
Q5: How does changing the quaternary group of dimidium bromide affect its trypanocidal activity?
A5: Research has demonstrated that altering the quaternary group of dimidium bromide significantly impacts its trypanocidal activity. [, ] For instance, replacing the methyl group with an ethyl group dramatically reduces its effectiveness against trypanosomes. []
Q6: What are the known toxic effects of dimidium bromide?
A6: Dimidium bromide has been associated with delayed toxicity in cattle. [, , , ] The mechanisms behind this delayed toxicity are still under investigation, but research suggests that it might involve damage to vital organs.
Q7: Can trypanosomes develop resistance to dimidium bromide?
A7: Yes, studies have reported the emergence of dimidium bromide-resistant strains of trypanosomes. [] Understanding the mechanisms of resistance is crucial for developing strategies to overcome this challenge.
Q8: Are there alternative compounds with similar activity but improved safety profiles?
A10: Research continues to explore alternative compounds with enhanced trypanocidal activity and reduced toxicity. [, ] Identifying new drug targets and developing novel therapeutic strategies are crucial for combating trypanosomiasis effectively.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



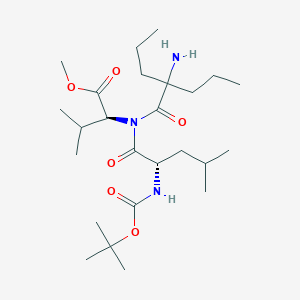
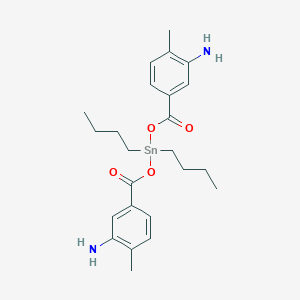

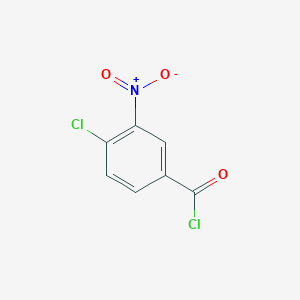
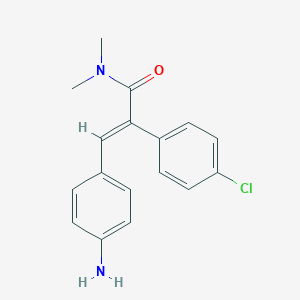
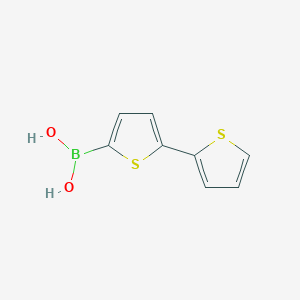
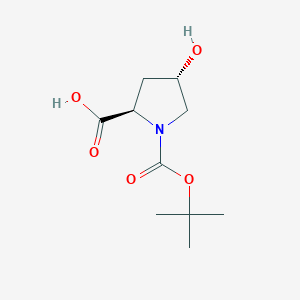
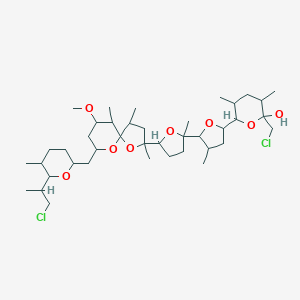

![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

